

# evolution of SARS-CoV-2 variants and BNTX vaccine efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619722 | Get Quote |

An In-depth Technical Guide on the Evolution of SARS-CoV-2 Variants and BNT162b2 Vaccine Efficacy

#### Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in late 2019 precipitated a global health crisis. The rapid development and deployment of vaccines, such as the BNT162b2 messenger RNA (mRNA) vaccine developed by Pfizer and BioNTech, have been pivotal in mitigating the severity of the COVID-19 pandemic. However, the continuous evolution of the virus, leading to the emergence of new variants, has presented ongoing challenges to vaccine effectiveness. These variants often harbor mutations in the spike protein, the primary target of neutralizing antibodies induced by vaccination. This technical guide provides a comprehensive overview of the evolution of major SARS-CoV-2 variants, the corresponding efficacy of the BNT162b2 vaccine, detailed experimental protocols for assessing vaccine efficacy, and the underlying molecular mechanism of the vaccine's action. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chapter 1: The Evolving Landscape of SARS-CoV-2 Variants

Since its emergence, SARS-CoV-2 has undergone significant genetic evolution, resulting in the rise of several variants with altered characteristics, such as increased transmissibility and



immune evasion. The World Health Organization (WHO) has classified these variants as Variants of Interest (VOI) or Variants of Concern (VOC) based on their potential impact on public health.

The timeline of major SARS-CoV-2 variants began with the original Wuhan-Hu-1 strain in late 2019.[1] In late 2020, the Alpha (B.1.1.7) variant was first detected in the United Kingdom, exhibiting increased transmissibility.[1][2] Subsequently, the Beta (B.1.351) variant, identified in South Africa, raised concerns due to its ability to partially evade immunity.[1] The Gamma (P.1) variant, first detected in Brazil, also showed evidence of immune evasion.[3][4] By mid-2021, the Delta (B.1.617.2) variant, originating in India, became dominant worldwide, characterized by significantly higher transmissibility and an increased risk of severe disease.[1][5]

Late 2021 marked the emergence of the Omicron (B.1.1.529) variant in South Africa, which harbored an extensive number of mutations in the spike protein.[1][4] Omicron and its subvariants (e.g., BA.1, BA.2, BA.4, BA.5) have since dominated the global landscape, demonstrating even greater transmissibility and a higher degree of immune escape, though generally causing less severe disease compared to Delta.[1][5] Throughout 2023 and 2024, further Omicron subvariants and recombinant lineages have continued to emerge.[1]



Click to download full resolution via product page

Caption: Evolution of major SARS-CoV-2 variants of concern.



## Chapter 2: BNT162b2 Vaccine Efficacy Against SARS-CoV-2 Variants

The efficacy of the BNT162b2 vaccine has been closely monitored as new variants have emerged. While the vaccine has shown robust protection against severe disease and hospitalization across all variants, its effectiveness against symptomatic infection has varied.

Vaccine Effectiveness Against Symptomatic Infection

| Variant                | Vaccine<br>Effectiveness<br>(2 Doses) | Waning                          | Vaccine<br>Effectiveness<br>(Booster) | Citation |
|------------------------|---------------------------------------|---------------------------------|---------------------------------------|----------|
| Alpha (B.1.1.7)        | 88.0%                                 | Moderate                        | High                                  | [6]      |
| Beta (B.1.351)         | 73.0%                                 | Moderate                        | High                                  | [6]      |
| Gamma (P.1)            | 63.0%                                 | Moderate                        | High                                  | [6]      |
| Delta (B.1.617.2)      | 77.8%                                 | Significant after<br>4-5 months | 95.5%                                 | [6][7]   |
| Omicron<br>(B.1.1.529) | 41.9% - 55.9%                         | Rapid waning                    | 80.8%                                 | [6][7]   |

Vaccine Effectiveness Against Severe Disease and Hospitalization

| Variant             | Vaccine<br>Effectiveness (2<br>Doses)             | Vaccine<br>Effectiveness<br>(Booster) | Citation |
|---------------------|---------------------------------------------------|---------------------------------------|----------|
| Delta (B.1.617.2)   | >90%                                              | Increased protection                  | [7][8]   |
| Omicron (B.1.1.529) | 76% (moderate-<br>severe), 85% (ICU<br>admission) | Increased to 50-60% after waning      | [8][9]   |

**Neutralizing Antibody Titers** 



Neutralizing antibody titers are a key correlate of protection. Studies have consistently shown a reduction in neutralization against variants compared to the ancestral Wuhan strain, with the most significant drop observed for Omicron. A third (booster) dose of BNT162b2 has been shown to substantially increase neutralizing antibody titers against variants.

| Variant             | Neutralization Fold<br>Reduction (2 Doses<br>vs. Wuhan) | Neutralization after<br>Booster Dose | Citation |
|---------------------|---------------------------------------------------------|--------------------------------------|----------|
| Beta (B.1.351)      | 6.7-fold                                                | Significantly increased              | [10]     |
| Delta (B.1.617.2)   | 2.2-fold                                                | Significantly increased              | [10]     |
| Omicron (B.1.1.529) | >22-fold                                                | 23-fold increase relative to 2 doses | [10]     |

# Chapter 3: Methodologies for Assessing Vaccine Efficacy

The assessment of vaccine efficacy relies on various laboratory assays, with the pseudovirus neutralization assay and the plaque reduction neutralization test being two of the most critical methods.

Pseudovirus Neutralization Assay (PSVNA)

The PSVNA is a widely used method to quantify neutralizing antibodies in a biosafety level 2 (BSL-2) environment, making it safer and more accessible than working with the live virus.[11] [12] This assay utilizes a replication-incompetent virus (e.g., a lentivirus) that has been engineered to express the SARS-CoV-2 spike protein on its surface and to carry a reporter gene (e.g., luciferase or a fluorescent protein).[13][14]

#### Experimental Protocol:

Cell Seeding: Plate target cells that express the ACE2 receptor (e.g., HEK293T-ACE2 cells)
 in a 96-well plate and incubate overnight.[11][13]

### Foundational & Exploratory





- Serum Dilution: Prepare serial dilutions of heat-inactivated serum samples from vaccinated individuals.
- Neutralization Reaction: Mix the diluted serum with a fixed amount of SARS-CoV-2
  pseudovirus and incubate for 1 hour at 37°C to allow antibodies to bind to the virus.[11]
- Infection: Add the serum-virus mixture to the plated target cells.
- Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene expression.[11]
- Readout: Measure the reporter gene expression (e.g., luminescence for luciferase). A reduction in the reporter signal compared to control wells (virus only) indicates neutralization.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the serum dilution that neutralizes 50% of the pseudovirus.[15]





Click to download full resolution via product page

Caption: Workflow of a pseudovirus-based neutralization assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the "gold standard" for measuring neutralizing antibodies as it assesses the ability of antibodies to prevent infection by the authentic, live virus.[16][17] This assay requires a biosafety level 3 (BSL-3) facility.



#### Experimental Protocol:

- Serum Dilution: Prepare serial dilutions of heat-inactivated serum samples.
- Neutralization: Mix the diluted serum with a known amount of live SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.[15][18]
- Infection: Add the serum-virus mixture to a monolayer of susceptible cells (e.g., Vero E6 cells) in a multi-well plate and allow the virus to adsorb for 1 hour.[15]
- Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethylcellulose or agar) to restrict the spread of the virus to adjacent cells.[16][18]
   This ensures that new infections create localized areas of cell death, or plaques.
- Incubation: Incubate the plates for several days to allow for plague formation.
- Staining: Fix the cells and stain them with a dye like crystal violet that stains living cells. Plaques will appear as clear zones where cells have been killed by the virus.[15]
- Plague Counting: Count the number of plagues in each well.
- Data Analysis: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that reduces the number of plaques by a specified percentage (e.g., 50% or 90%, denoted as PRNT50 or PRNT90) compared to the control wells.[15]

## Chapter 4: Molecular Mechanism of BNT162b2 Action

The BNT162b2 vaccine utilizes a lipid nanoparticle (LNP) to deliver a nucleoside-modified mRNA encoding the SARS-CoV-2 spike protein into host cells.[19][20] The mechanism involves both innate and adaptive immune responses.

 Uptake and Translation: Following intramuscular injection, the LNPs are taken up by host cells, including antigen-presenting cells (APCs) like dendritic cells.[20] Once inside the cytoplasm, the mRNA is released and translated by the host cell's ribosomes to produce the spike protein.[21]

### Foundational & Exploratory





- Antigen Presentation: The newly synthesized spike protein is processed and presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class I and class II molecules.
- Innate Immune Sensing: The vaccine components can be sensed by the innate immune system. The MDA5 signaling pathway, which recognizes viral RNA, has been shown to be important for the CD8+ T cell response to BNT162b2.[19][22] This leads to the production of type I interferons and other pro-inflammatory cytokines, which help to activate the adaptive immune response.
- T Cell Activation: APCs present spike protein antigens to naive T helper (CD4+) cells and cytotoxic T (CD8+) cells in the draining lymph nodes. This activates the T cells, leading to their proliferation and differentiation.
- B Cell Activation and Antibody Production: Activated T helper cells, particularly T follicular helper (Tfh) cells, provide help to B cells that recognize the spike protein. This drives the B cells to differentiate into plasma cells, which produce high-affinity neutralizing antibodies, and memory B cells, which provide long-term immunity.[22]
- Immune Memory: The vaccination process establishes both T cell and B cell memory, allowing for a rapid and robust immune response upon subsequent exposure to the actual virus.[21]





Click to download full resolution via product page

Caption: Mechanism of action for the BNT162b2 mRNA vaccine.



#### Conclusion

The evolution of SARS-CoV-2 is an ongoing process that necessitates continuous surveillance and evaluation of vaccine efficacy. The BNT162b2 mRNA vaccine has demonstrated remarkable effectiveness in preventing severe COVID-19, even with the emergence of highly mutated variants like Omicron. While protection against symptomatic infection wanes over time and is reduced for variants of concern, booster doses have been shown to restore and broaden neutralizing antibody responses, highlighting their importance in public health strategies. Understanding the methodologies for assessing vaccine efficacy and the molecular mechanisms of vaccine action is crucial for the development of next-generation vaccines that can provide broader and more durable protection against future SARS-CoV-2 variants.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. assure-test.com [assure-test.com]
- 2. COVID-19 Variants: Symptoms, Transmissibility, and More [verywellhealth.com]
- 3. mdpi.com [mdpi.com]
- 4. SARS-CoV-2: Evolution and Emergence of New Viral Variants PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of SARS-CoV-2 Variants: Implications on Immune Escape, Vaccination, Therapeutic and Diagnostic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of COVID-19 vaccines against SARS-CoV-2 variants of concern: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BNT162b2 Effectiveness Against Delta and Omicron Variants of Severe Acute Respiratory Syndrome Coronavirus 2 in Adolescents Aged 12–17 Years, by Dosing Interval and Duration
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. gov.uk [gov.uk]

### Foundational & Exploratory





- 10. Neutralization of SARS-CoV-2 Omicron by BNT162b2 mRNA vaccine—elicited human sera PMC [pmc.ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
- 12. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol Creative Biolabs [neutab.creative-biolabs.com]
- 17. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test |
   Springer Nature Experiments [experiments.springernature.com]
- 18. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. An insight overview on COVID-19 mRNA vaccines: Advantageous, pharmacology, mechanism of action, and prospective considerations PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Innate immune mechanisms of mRNA vaccines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [evolution of SARS-CoV-2 variants and BNTX vaccine efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619722#evolution-of-sars-cov-2-variants-and-bntx-vaccine-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com